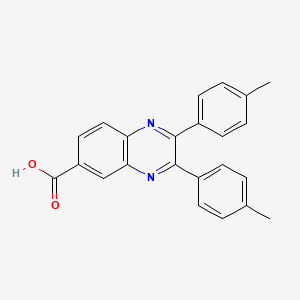
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid (BMQ) is a heterocyclic organic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BMQ is a quinoxaline derivative that exhibits excellent biological and pharmacological properties, making it a promising candidate for drug development and other research applications.
Mecanismo De Acción
The exact mechanism of action of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is not fully understood. However, studies have shown that 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in inflammatory cells. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is its ease of synthesis and high yield. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid exhibits potent biological and pharmacological properties, making it a promising candidate for drug development and other research applications. However, one of the limitations of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid. One potential direction is the investigation of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid as a potential anticancer agent in vivo. Another direction is the development of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid-based fluorescent probes for the detection of metal ions in biological systems. Additionally, the investigation of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid as a potential therapeutic agent for inflammatory diseases is also an area of interest.
Métodos De Síntesis
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid can be synthesized using various methods, including the reaction of 2,3-dichloroquinoxaline with 4-methylphenylboronic acid in the presence of a palladium catalyst. Other methods include the reaction of 2,3-diaminoquinoxaline with 4-methylbenzaldehyde, followed by oxidation with hydrogen peroxide. The synthesis of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is relatively simple and can be achieved with high yields.
Aplicaciones Científicas De Investigación
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been extensively studied for its biological and pharmacological properties. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
2,3-bis(4-methylphenyl)quinoxaline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-14-3-7-16(8-4-14)21-22(17-9-5-15(2)6-10-17)25-20-13-18(23(26)27)11-12-19(20)24-21/h3-13H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQHAKKJCUVPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6116790.png)
![2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6116791.png)
![5-(1-propionyl-2-pyrrolidinyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B6116805.png)
![7-(2-methoxyethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6116813.png)
![7-[(3-chloro-4-hydroxyphenyl)acetyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6116819.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6116833.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6116834.png)
![1-(4-chlorophenoxy)-3-{[(1-phenylcyclopentyl)methyl]amino}-2-propanol](/img/structure/B6116839.png)
![7-(2-cyclohexylethyl)-2-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6116842.png)
![ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6116850.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6116857.png)
![1-(2-fluorobenzyl)-N-methyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6116858.png)

![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[4-(2-oxo-1-imidazolidinyl)phenyl]acetamide](/img/structure/B6116870.png)